molecular formula C10H27N4P B1598202 tert-Butylimino-tris(dimethylamino)phosphorane CAS No. 81675-81-2

tert-Butylimino-tris(dimethylamino)phosphorane

Cat. No. B1598202
CAS RN: 81675-81-2
M. Wt: 234.32 g/mol
InChI Key: YRNOSHBJMBLOSL-UHFFFAOYSA-N
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Description

“tert-Butylimino-tris(dimethylamino)phosphorane” is also known as Phosphazene base P1-t-Bu . It is a sterically hindered, neutral nitrogen base with similar basicity as BEMP . The empirical formula is C10H27N4P and the molecular weight is 234.32 .


Synthesis Analysis

While specific synthesis methods for “tert-Butylimino-tris(dimethylamino)phosphorane” were not found in the search results, it is known to be used as a reagent in the deboronation of ortho and meta carboranes . It can also act as an organocatalyst in the synthesis of cyclic organic carbonates using glycerol under solvent-free conditions .


Molecular Structure Analysis

The linear formula for “tert-Butylimino-tris(dimethylamino)phosphorane” is [(CH3)2N]3P=NC(CH3)3 . The SMILES string representation is CN©P(N©C)(N©C)=NC©©C .


Chemical Reactions Analysis

“tert-Butylimino-tris(dimethylamino)phosphorane” is used as a reagent in the deboronation of ortho and meta carboranes . It can also act as an organocatalyst in the synthesis of cyclic organic carbonates using glycerol under solvent-free conditions .


Physical And Chemical Properties Analysis

“tert-Butylimino-tris(dimethylamino)phosphorane” has a refractive index of n20/D 1.462 (lit.) . It has a boiling point of 175 °C (lit.) and a density of 0.921 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Polyphthalaldehyde

Phosphazene base P1-t-Bu is utilized in the synthesis of polyphthalaldehyde, a polymer known for its rapid depolymerization properties, which is useful in the production of photoresists and other materials that require a transient existence .

Catalysis in Organic Synthesis

As a sterically hindered, neutral nitrogen base, P1-t-Bu serves as an effective catalyst in organic synthesis. Its strong basicity enables it to facilitate various reactions, including the deprotonation of sensitive substrates .

Dehydration of Carbamate Anions

This phosphazene base is employed to dehydrate carbamate anions into isocyanates using dehydrating agents like POCl₃ or P₄O₁₀. This reaction is crucial in the production of polyurethanes and other isocyanate-derived materials .

Spin Trapping of Radicals

In research involving radicals, P1-t-Bu is used for spin trapping, particularly in the study of carbon-centered ferrocenyl radicals. This application is significant in understanding the reactivity and stability of radicals which may have implications in pharmaceutical sciences .

Organocatalysis

P1-t-Bu acts as an organocatalyst in the synthesis of cyclic organic carbonates from glycerol under solvent-free conditions. This process is part of green chemistry initiatives, aiming to reduce solvent use and improve reaction efficiencies .

Deprotonation of Phosphines

The base is also used for the deprotonation of phosphines, a key step in the synthesis of various phosphorus-containing compounds. The resulting phosphines can be further utilized in coordination chemistry and catalysis .

Alkylation Reactions

Due to its high basicity and steric hindrance, P1-t-Bu is a valuable reagent in alkylation reactions of carbon acids. It can serve as a catalyst in these reactions, providing pathways to synthesize a wide range of organic compounds .

Research on Antitumor and Antimalaria Drugs

Phosphazene base P1-t-Bu is involved in the research and development of antitumor and antimalaria drugs. Its ability to stabilize radicals is leveraged in the study of ferrocene derivatives, which are potential candidates for high-potent drugs .

Safety and Hazards

“tert-Butylimino-tris(dimethylamino)phosphorane” is classified as Carc. 1B - Eye Dam. 1 - Muta. 1B - Skin Corr. 1B . It has hazard statements H314 - H340 - H350 and precautionary statements P202 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

properties

IUPAC Name

N-[tert-butylimino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H27N4P/c1-10(2,3)11-15(12(4)5,13(6)7)14(8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNOSHBJMBLOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H27N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400667
Record name Phosphazene base P1-t-Bu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylimino-tris(dimethylamino)phosphorane

CAS RN

81675-81-2
Record name Phosphazene base P1-t-Bu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N�-tert-Butyl-N,N,N�,N�,N�,N�-hexamethylphosphorimidic triamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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